3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
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Overview
Description
3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
- 3-chloro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
- 3-fluoro-4-[(4-{[(2-ethylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
Uniqueness
3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-15-10-19(4-7-23-15)25-14-16-5-8-24(9-6-16)13-18-3-2-17(12-22)11-20(18)21/h2-4,7,10-11,16H,5-6,8-9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGKKWQIEXSBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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